molecular formula C10H8Cl2O3 B1301112 Ethyl 2,4-dichlorobenzoylformate CAS No. 34966-51-3

Ethyl 2,4-dichlorobenzoylformate

Cat. No.: B1301112
CAS No.: 34966-51-3
M. Wt: 247.07 g/mol
InChI Key: JENLPPADOGFHRQ-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichlorobenzoylformate is a halogenated aromatic α-keto ester that has garnered attention in the field of organic synthesis. Its molecular structure, featuring a reactive α-keto ester moiety attached to a dichlorinated benzene (B151609) ring, makes it a valuable and versatile component in the synthesis of more complex molecules. The strategic placement of the chlorine atoms and the dicarbonyl functionality allows for a range of chemical transformations, positioning it as a key starting material and intermediate in various synthetic pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2,4-dichlorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O3/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENLPPADOGFHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371341
Record name ETHYL 2,4-DICHLOROBENZOYLFORMATE
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Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34966-51-3
Record name Ethyl 2,4-dichloro-α-oxobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34966-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ETHYL 2,4-DICHLOROBENZOYLFORMATE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 2,4 Dichlorobenzoylformate

Chemo- and Regioselective Synthesis Strategies

The synthesis of Ethyl 2,4-dichlorobenzoylformate requires precise control over chemo- and regioselectivity to achieve high yields and purity. Various classical and modern synthetic methods have been employed to this end.

Esterification of Substituted Benzoylformic Acids

A primary route to this compound involves the esterification of 2,4-dichlorobenzoylformic acid with ethanol (B145695). Two prominent methods for this transformation are the Fischer esterification and the Yamaguchi esterification.

Fischer Esterification: This acid-catalyzed esterification is a reversible reaction. masterorganicchemistry.combyjus.comorganic-chemistry.orglibretexts.org To drive the equilibrium towards the product, an excess of the alcohol (ethanol) is typically used, and the water formed during the reaction is removed, often through azeotropic distillation. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com

Yamaguchi Esterification: This method offers a milder alternative for the synthesis of esters, particularly for complex and sensitive substrates. organic-chemistry.orgwikipedia.orgresearchgate.netfrontiersin.org The reaction proceeds by first forming a mixed anhydride (B1165640) between 2,4-dichlorobenzoylformic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a base like triethylamine. wikipedia.orgfrontiersin.org This activated intermediate then reacts with ethanol in the presence of a stoichiometric amount of 4-dimethylaminopyridine (B28879) (DMAP) to yield the desired ester. wikipedia.orgfrontiersin.org This method is known for its high yields and regioselectivity under mild conditions. researchgate.netfrontiersin.org

Esterification MethodCatalyst/ReagentSolventTemperatureYield
Fischer Esterification H₂SO₄, TsOH, or HClEthanol (excess)RefluxModerate to High
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, DMAP, TriethylamineToluene, THF, or DCMRoom TemperatureHigh (e.g., ~78-79%) frontiersin.org

Carbonylation and Coupling Reactions

Palladium-catalyzed carbonylation reactions represent a powerful tool for the synthesis of carbonyl compounds. The synthesis of α-keto esters can be achieved through the bicarbonylation of aryl halides. This involves the reaction of an aryl halide with carbon monoxide and an alcohol in the presence of a palladium catalyst. While specific examples for the direct synthesis of this compound via this method are not extensively documented, the general approach is a viable pathway. For instance, palladium-catalyzed carbonylation of aryl halides under a CO atmosphere can selectively form α-keto acid esters in the presence of alcohols. researchgate.net

Another approach is the Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543) with an appropriate acylating agent like ethyl oxalyl chloride. organic-chemistry.orggoogle.comresearchgate.netlibretexts.org This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and allows for the direct introduction of the benzoylformate moiety onto the aromatic ring. organic-chemistry.orgresearchgate.netlibretexts.org The regioselectivity of this reaction is a critical factor, as acylation can potentially occur at different positions on the dichlorinated ring.

ReactionReactantsCatalystSolventKey Features
Palladium-Catalyzed Carbonylation 2,4-Dichloroiodobenzene, CO, EthanolPalladium complex (e.g., Pd(OAc)₂)-Potential for high selectivity.
Friedel-Crafts Acylation 1,3-Dichlorobenzene, Ethyl oxalyl chlorideLewis Acid (e.g., AlCl₃)CS₂, NitrobenzeneDirect acylation of the aromatic ring. organic-chemistry.orglibretexts.org

Grignard Reagent Approaches in Benzoylformate Synthesis

Grignard reagents are highly versatile nucleophiles in organic synthesis. wikipedia.orgleah4sci.com The synthesis of this compound can be achieved by reacting a Grignard reagent derived from a 2,4-dihalo-substituted benzene (B151609) with an appropriate electrophile.

A common strategy involves the preparation of 2,4-dichlorophenylmagnesium bromide from 2,4-dichlorobromobenzene and magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.com This Grignard reagent is then reacted with an electrophile such as diethyl oxalate (B1200264) or ethyl oxalyl chloride to furnish the desired α-keto ester. chemicalbook.com It is crucial to maintain anhydrous conditions throughout the reaction as Grignard reagents are highly reactive towards water. leah4sci.com

Grignard ReagentElectrophileSolventReaction Conditions
2,4-Dichlorophenylmagnesium bromide Diethyl oxalateDiethyl ether or THFAnhydrous, often at low temperatures followed by warming. leah4sci.com
2,4-Dichlorophenylmagnesium bromide Ethyl oxalyl chlorideDiethyl ether or THFAnhydrous, controlled addition at low temperatures. chemicalbook.com

Other Novel Synthetic Routes and Process Intensification

The development of more efficient and sustainable synthetic methods is a continuous effort in chemical research. For the synthesis of α-keto esters like this compound, novel approaches and process intensification techniques are being explored.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. nih.gov The synthesis of α-keto esters has been successfully demonstrated using flow reactors, which can lead to higher yields and purity in shorter reaction times. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com These principles are increasingly being applied to the synthesis of fine chemicals, including this compound.

Solvent-Free and Catalytic Systems

Solvent-Free Synthesis: The elimination of volatile organic solvents is a key aspect of green chemistry. mdpi.com Mechanochemistry, which involves reactions conducted by grinding or milling solid reactants, offers a solvent-free alternative. rsc.org This technique can lead to shorter reaction times and reduced waste generation. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. ed.govdigitellinc.commdpi.com Microwave-assisted Fischer esterification, for example, can significantly reduce reaction times compared to conventional heating methods. ed.govdigitellinc.com This technology can contribute to more energy-efficient synthetic processes.

Green Catalysts: The use of environmentally benign and recyclable catalysts is another important green chemistry principle. mdpi.comresearchgate.net Research is ongoing to develop solid acid catalysts or other heterogeneous catalysts that can replace traditional corrosive and hazardous catalysts like sulfuric acid in esterification reactions. researchgate.net

Green ApproachTechniqueKey Advantages
Solvent-Free Mechanochemistry (Ball-milling)Reduced solvent waste, potentially faster reactions. rsc.org
Energy Efficiency Microwave-Assisted SynthesisRapid heating, shorter reaction times, improved yields. ed.govdigitellinc.commdpi.com
Catalysis Use of Green CatalystsReduced hazardous waste, potential for catalyst recycling. mdpi.comresearchgate.net

Microwave-Assisted and Ultrasound-Promoted Syntheses

Conventional synthetic methods often rely on traditional heating, which can be slow and energy-intensive. Microwave-assisted and ultrasound-promoted syntheses offer greener and more efficient alternatives by providing energy to the reaction in a more direct and effective manner.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions. youtube.com Unlike conventional heating, where heat is transferred through conduction and convection, microwaves directly excite polar molecules, leading to rapid and uniform heating of the reaction mixture. youtube.com This technique has been shown to dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purities of the final product. organic-chemistry.orgnih.gov

For a potential microwave-assisted synthesis of this compound, the reactants, such as a derivative of 2,4-dichlorobenzoyl chloride and an ethylating agent, would be mixed in a suitable polar solvent and subjected to microwave irradiation in a dedicated reactor. The rapid heating could potentially overcome activation energy barriers more efficiently than conventional methods, leading to a faster and cleaner reaction. organic-chemistry.org

Ultrasound-Promoted Synthesis

Ultrasound-promoted synthesis, also known as sonochemistry, employs high-frequency sound waves (typically >20 kHz) to induce chemical reactions. The energy from the ultrasound creates, grows, and implodes microscopic bubbles in the reaction medium, a phenomenon called acoustic cavitation. The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and enhancing mass transfer. nih.govbenthamdirect.comresearchgate.net

In the context of synthesizing this compound, applying ultrasound could be particularly beneficial for heterogeneous reactions, improving the interaction between reactants in different phases. The physical effects of sonication can also clean the surfaces of solid reactants or catalysts, thereby maintaining their activity throughout the reaction. nih.gov Research on the synthesis of other esters and keto esters has demonstrated that ultrasound can lead to significant rate accelerations and improved yields, often under milder conditions than traditional methods. benthamdirect.comnih.gov

Optimization of Reaction Parameters for Yield and Selectivity Enhancement

To maximize the yield and selectivity of this compound, a systematic optimization of various reaction parameters is essential. The following factors are generally considered critical in synthetic organic chemistry:

Catalyst: The choice of catalyst is paramount. For esterification reactions, common catalysts include acids (like sulfuric acid) or bases. google.com In more advanced syntheses, organometallic catalysts or phase-transfer catalysts might be employed to enhance efficiency and selectivity. The catalyst loading would also need to be optimized to ensure a high reaction rate without promoting side reactions.

Solvent: The solvent not only dissolves the reactants but can also significantly influence the reaction pathway and rate. For microwave synthesis, a polar solvent that absorbs microwave radiation effectively would be chosen. In general, the polarity, boiling point, and solubility of reactants and products in the solvent are key considerations.

  • Temperature: Reaction temperature directly affects the reaction rate. While higher temperatures generally lead to faster reactions, they can also promote the formation of undesired byproducts. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity.
  • Reaction Time: The duration of the reaction is another critical parameter. Insufficient reaction time will result in low conversion of starting materials, while excessively long times can lead to product decomposition or the formation of impurities. The reaction progress would typically be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal time.

    Reactant Concentration: The concentration of reactants can influence the reaction order and rate. Optimizing the molar ratio of the starting materials is crucial to ensure the complete conversion of the limiting reagent and to minimize waste.

    A hypothetical optimization study for the synthesis of this compound might explore these parameters as illustrated in the general data table below.

    ParameterRange ExploredOptimal Condition (Hypothetical)Effect on Yield/Selectivity (Hypothetical)
    Catalyst Lewis Acids, Brønsted AcidsBrønsted Acid (e.g., H₂SO₄)Increases reaction rate; high concentration may lead to side reactions.
    Solvent Toluene, DichloromethaneTolueneAffects solubility and reaction temperature; Toluene allows for azeotropic removal of water.
    Temperature 80-120 °C110 °CHigher temperature increases rate, but may decrease selectivity above optimum.
    Reaction Time 1-8 hours4 hoursSufficient time for high conversion without significant byproduct formation.

    It is important to reiterate that the specific conditions for the optimal synthesis of this compound using these advanced methods would require experimental investigation.

    Elucidation of Reaction Mechanisms and Pathways Involving Ethyl 2,4 Dichlorobenzoylformate

    Nucleophilic Addition Reactions at the Carbonyl Center

    The presence of two adjacent carbonyl groups in an α-keto ester framework renders the keto-carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

    The reaction of Ethyl 2,4-dichlorobenzoylformate with nitrogen-based nucleophiles, such as primary and secondary amines, and hydrazines, is a cornerstone of its synthetic utility, often leading to the formation of various heterocyclic compounds.

    The general mechanism for the reaction with primary amines involves the initial nucleophilic attack of the amine on the highly electrophilic keto-carbonyl carbon. This is followed by a proton transfer step, leading to a carbinolamine intermediate. Subsequent dehydration yields an imine. In the case of hydrazines, the resulting hydrazone can undergo further reactions. A notable example is the synthesis of pyrazole (B372694) derivatives. For instance, a process for synthesizing (RS)-1-(2,4-dichlorophenyl)-5-methyl-2-pyrazol-3,5-dicarboxylate involves the initial reaction of 2,4-dichloroaniline (B164938) to form a diazonium salt, which then reacts with chloro-ethyl acetoacetate (B1235776) to produce 2-chloro-2-(2,4-dichlorophenylhydrazone)-ethyl glyoxalate. google.com This intermediate, a derivative of this compound, subsequently undergoes cyclization. google.com

    The reaction of α-keto esters with hydrazine (B178648) hydrate (B1144303) can also lead to the formation of carbohydrazides. For example, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate in refluxing ethanol (B145695) yields the corresponding hydrazide. nih.gov This suggests that this compound would likely react with hydrazine hydrate to form 2,4-dichlorobenzoylformohydrazide.

    Table 1: Reactivity of α-Keto Esters and Related Compounds with Nitrogen Nucleophiles

    NucleophileSubstrate ExampleProduct TypeReference
    2,4-Dichloroaniline (via diazonium salt)Chloro-ethyl acetoacetate2-chloro-2-(2,4-dichlorophenylhydrazone)-ethyl glyoxalate google.com
    Hydrazine hydrateEthyl 2-oxo-2H-chromene-3-carboxylateHydrazide nih.gov
    Primary AmineEthyl chloroacetateSubstituted amine researchgate.net
    Secondary AmineBromoethaneTertiary amine libretexts.org

    Oxygen-based nucleophiles, such as alcohols and water, can add to the carbonyl group, although these reactions are often reversible. The addition of an alcohol to the keto-carbonyl can form a hemiketal, which is generally unstable unless trapped.

    Sulfur-containing nucleophiles, particularly thiols, are generally more potent nucleophiles than their oxygen counterparts and react readily with electrophilic centers. fishersci.ca The reaction of a thiol with this compound would proceed via nucleophilic attack of the thiolate anion on the keto-carbonyl carbon. This would result in the formation of a thiohemiketal. In a related reaction, 2-mercapto-3-phenylquinazolin-4(3H)-one in its thiolate form reacts with ethyl chloroacetate, demonstrating the nucleophilicity of thiolates towards ester-containing electrophiles. nih.gov

    Table 2: Reactivity of α-Keto Esters and Related Compounds with Oxygen and Sulfur Nucleophiles

    NucleophileSubstrate ExampleProduct TypeReference
    Alcohol (Methanol)Ethyl HeptanoateMethyl Heptanoate (Transesterification) researchgate.net
    ThiolateEthyl chloroacetateThioether nih.gov

    Organometallic reagents, such as Grignard reagents (R-MgX), are powerful carbon-based nucleophiles that readily add to the keto-carbonyl group of this compound. The reaction mechanism involves the nucleophilic attack of the carbanionic 'R' group of the Grignard reagent on the electrophilic carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. researchgate.netorganic-chemistry.org

    It is important to note that Grignard reagents can also react with the ester functionality, potentially leading to a mixture of products if the reaction conditions are not carefully controlled. A related synthesis involves the reaction of a Grignard reagent with ethyl oxalyl chloride to form a ketone, highlighting the reactivity of these reagents with similar substrates. youtube.com

    Ester Group Transformations: Transesterification and Hydrolysis Mechanisms

    The ethyl ester group of this compound can undergo both transesterification and hydrolysis under appropriate catalytic conditions.

    Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

    Acid-catalyzed transesterification: The reaction is initiated by the protonation of the ester carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, the original ethoxy group is eliminated as ethanol, and a new ester is formed. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess, frequently as the solvent. masterorganicchemistry.com

    Base-catalyzed transesterification: A strong base, typically the alkoxide corresponding to the desired alcohol, is used as the catalyst. The alkoxide directly attacks the ester carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the original ethoxide leaving group to yield the new ester. masterorganicchemistry.com

    Hydrolysis is the cleavage of the ester bond by reaction with water to yield a carboxylic acid and an alcohol. This process can also be catalyzed by acid or base.

    Acid-catalyzed hydrolysis: The mechanism is analogous to acid-catalyzed transesterification, with water acting as the nucleophile instead of an alcohol. The final products are 2,4-dichlorobenzoylformic acid and ethanol.

    Base-catalyzed hydrolysis (saponification): A hydroxide (B78521) ion acts as the nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion and forming the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt. Acidic workup is required to obtain the free carboxylic acid. The kinetics of alkaline hydrolysis of esters like ethyl acetate (B1210297) have been studied and can be complex. nih.gov

    Electrophilic Aromatic Substitution Patterns and Mechanisms on the Dichlorobenzene Ring

    The dichlorobenzene ring of this compound can undergo electrophilic aromatic substitution, although the ring is significantly deactivated. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents: two chlorine atoms and a benzoylformate group.

    Directing Effects of Substituents:

    Chlorine atoms: Chlorine is an electron-withdrawing group via induction but an electron-donating group through resonance. masterorganicchemistry.com The inductive effect deactivates the ring towards electrophilic attack. However, the resonance effect, which donates electron density to the ortho and para positions, makes these positions less deactivated than the meta position. Therefore, chlorine atoms are considered deactivating, ortho-, para-directors. masterorganicchemistry.com

    Benzoylformate group (-COCOOEt): This group is strongly electron-withdrawing due to the presence of two carbonyl groups. Both the inductive and resonance effects pull electron density away from the aromatic ring, making it highly deactivated. This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. masterorganicchemistry.com

    Common electrophilic aromatic substitution reactions include:

    Nitration: This would likely require harsh conditions, such as a mixture of fuming nitric acid and concentrated sulfuric acid. masterorganicchemistry.comsci-hub.se A patent describing the nitration of m-dichlorobenzene highlights the conditions required for such transformations. google.com

    Halogenation: This would require a Lewis acid catalyst, such as FeCl₃ or AlCl₃, in addition to the halogen (e.g., Cl₂ or Br₂).

    Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are unlikely to occur on this heavily deactivated ring. The strong deactivation by the benzoylformate and chloro groups would prevent the reaction from proceeding under standard conditions. wikipedia.org

    Radical and Pericyclic Reactions of this compound

    Beyond ionic reactions, this compound and related α-keto esters can participate in radical and pericyclic reactions, often initiated by photochemical means.

    Radical Reactions: Ethyl benzoylformate, a closely related compound, exhibits photoreactivity. medchemexpress.com Upon excitation, the triplet carbonyl can initiate intermolecular hydrogen abstraction from a suitable donor, leading to radical species that can then undergo coupling or cross-linking reactions. medchemexpress.com The photochemical generation of acyl radicals from related compounds can be achieved using a nucleophilic organic catalyst, which then can participate in Giese-type additions to electron-poor olefins. nih.gov Free-radical addition reactions are typically initiated by heat or light and involve a chain mechanism of initiation, propagation, and termination. wikipedia.org

    Pericyclic Reactions: Pericyclic reactions are concerted reactions that proceed through a cyclic transition state.

    Diels-Alder Reaction: α-Keto esters can act as dienophiles in Diels-Alder reactions, a [4+2] cycloaddition. masterorganicchemistry.comacs.org Due to the electron-withdrawing nature of the carbonyl groups, they are generally more reactive with electron-rich dienes. Inverse-electron-demand Diels-Alder reactions, where the α-keto ester acts as the diene component, have also been reported for α-keto-β,γ-unsaturated esters. nih.govacs.org

    [2+2] Cycloaddition: Photochemical [2+2] cycloadditions are a well-established method for the synthesis of four-membered rings. youtube.comyoutube.com The reaction of an alkene with a carbonyl compound, known as the Paterno-Büchi reaction, can be initiated by UV light. Benzoylformate esters can undergo such photochemical reactions. acs.orgnih.gov

    Stereochemical Aspects of Reactions Involving this compound

    The stereochemistry of reactions involving this compound is a critical aspect of its synthetic utility, particularly in the preparation of chiral molecules. The presence of a prochiral ketone in the α-position to the ester group allows for the formation of a new stereocenter upon reduction. The stereochemical outcome of such reactions is predominantly influenced by the nature of the catalyst and the reaction conditions employed.

    A primary focus in the study of α-keto esters, a class to which this compound belongs, is the enantioselective reduction of the ketone to a secondary alcohol. This transformation yields chiral α-hydroxy esters, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The principles of asymmetric hydrogenation and the use of chiral catalysts are central to controlling the stereochemistry of this reduction.

    Research into analogous α-keto esters, such as ethyl 2-oxo-4-phenylbutyrate and ethyl benzoylformate, has demonstrated that high levels of enantioselectivity can be achieved through several catalytic systems. academax.comcardiff.ac.uk These systems provide a strong precedent for the potential stereochemical control in reactions of this compound.

    Catalytic Asymmetric Hydrogenation:

    The most common approach to achieving stereoselectivity in the reduction of α-keto esters is through catalytic asymmetric hydrogenation. This involves the use of a chiral catalyst that preferentially facilitates the formation of one enantiomer over the other.

    Chiral Metal Complexes: Transition metal complexes with chiral ligands are widely used for this purpose. For instance, ruthenium and iridium catalysts bearing chiral phosphine (B1218219) ligands have shown high efficacy in the asymmetric hydrogenation of ketones and imines. scholaris.caresearchgate.net Specifically, catalysts like Noyori's (arene)RuCl(monosulfonamide-DPEN) have been successful in the dynamic kinetic resolution of related α-keto esters, suggesting their potential applicability to this compound. nih.gov The choice of the metal center and the chiral ligand is crucial in determining the enantiomeric excess (ee) of the resulting α-hydroxy ester.

    Organocatalysis: Chiral organic molecules can also act as catalysts. While not as common for the reduction of α-keto esters as metal-based catalysts, their development is an active area of research.

    Biocatalysis: Enzymes, particularly carbonyl reductases, offer a highly selective method for the reduction of ketones. researchgate.nettpcj.org Studies on the enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate using stereospecific carbonyl reductases have reported excellent optical purity (≥99.9%) of the corresponding (R)-α-hydroxy ester. tpcj.org This highlights the potential of biocatalytic methods to afford high stereochemical control in the reduction of this compound.

    The table below summarizes the types of catalysts and their reported effectiveness in the asymmetric reduction of analogous α-keto esters, providing a predictive framework for reactions involving this compound.

    Catalyst TypeExample Catalyst/SystemSubstrate ExampleProductEnantiomeric Excess (ee) / YieldReference
    Chiral Ruthenium Catalyst[RuCl₂(p-cymene)]₂ with chiral 1,2-diaminoethane monosulfonamide ligandsβ-aryl α-keto estersTrisubstituted γ-butyrolactonesHigh diastereoselectivity nih.gov
    Modified Platinum CatalystCinchona-modified platinumEthyl 2-oxo-4-phenylbutyrateEthyl (R)-2-hydroxy-4-phenylbutyrate>70% yield academax.com
    Carbonyl Reductase (Enzyme)Kluyveromyces marxianus carbonyl reductase (KmCR)Ethyl 2-oxo-4-phenylbutyrateEthyl (R)-2-hydroxy-4-phenylbutyrate≥99.9% ee, 62% yield tpcj.org

    Dynamic Kinetic Resolution (DKR):

    For substrates that can undergo racemization under the reaction conditions, dynamic kinetic resolution (DKR) can be a powerful tool. In the context of a derivative of this compound with an additional stereocenter, DKR could allow for the conversion of a racemic starting material into a single, enantiomerically pure diastereomer. The successful application of DKR to β-aryl α-keto esters using a ruthenium catalyst to generate three contiguous stereocenters underscores the potential for complex stereochemical control in related systems. nih.gov

    Synthesis of Stereochemically Defined Products:

    The utility of controlling the stereochemistry of reactions with this compound is evident in the synthesis of complex chiral molecules. For example, the synthesis of a 6(S)-[2-(2,4-dichlorophenyl)ethyl]-2-hydroxy-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-pyran highlights the importance of stereocontrol in building specific stereoisomers containing the 2,4-dichlorophenyl moiety. prepchem.com The reduction of the keto group in this compound would be a key step in accessing such chiral building blocks.

    Synthesis and Derivatization of Novel Compounds from Ethyl 2,4 Dichlorobenzoylformate

    Construction of Heterocyclic Systems Utilizing Ethyl 2,4-dichlorobenzoylformate

    The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. While general methods for creating such systems are well-established, their specific synthesis from this compound is not documented.

    Pyrimidine (B1678525) and Quinazolinone Derivatives

    Pyrimidines and quinazolinones are nitrogen-containing heterocycles of significant interest. Typically, pyrimidine rings can be formed from β-dicarbonyl compounds, but specific examples using this compound are absent from the literature. For instance, the synthesis of pyrimidine derivatives has been reported from precursors like ethyl 4,4-difluoro-4-phenoxyacetoacetate, which shares the α-ketoester functionality but is a different starting material. nih.gov Similarly, quinazolinone synthesis is often achieved from starting materials like anthranilic acid or 2,3-pyridine dicarboxylic anhydride (B1165640), with no specific methodologies found employing this compound. nih.govhilarispublisher.com

    Triazole and Thiadiazole Derivatives

    Triazoles and thiadiazoles are another important class of heterocycles. The literature describes numerous synthetic routes to these compounds, often involving precursors like hydrazones, thiosemicarbazides, or amidines. nih.govorganic-chemistry.orgraco.catorganic-chemistry.orgisres.org However, a direct synthetic pathway starting from this compound to form these rings has not been reported. While many known triazole and thiadiazole compounds incorporate a 2,4-dichlorophenyl or related moiety, they are synthesized from different, more complex starting materials. nih.govnih.gov

    Other Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles

    The reactivity of the α-ketoester group in this compound suggests potential for reactions with various nucleophiles to form other heterocyclic systems. nih.govresearchgate.net For example, reactions with binucleophiles could theoretically lead to a range of five- or six-membered rings. However, specific, documented examples of such transformations starting with this compound are not available in the surveyed scientific literature.

    Formation of Linear Organic Molecules and Advanced Intermediates

    The chemical structure of this compound, featuring two reactive carbonyl groups and an ester, makes it a candidate for creating complex linear molecules that could serve as advanced intermediates for other syntheses. Despite this potential, no studies detailing such applications were identified.

    Design and Synthesis of Spiro and Polycyclic Compounds

    Spiro and polycyclic compounds are of great interest due to their unique three-dimensional structures. Synthesis of such molecules often involves cycloaddition reactions or multi-step sequences. nih.gov There is no available research that demonstrates the use of this compound as a starting material for the construction of spiro or polycyclic frameworks.

    Functionalization at the Dichlorobenzene Moiety

    The dichlorobenzene ring of the molecule presents sites for potential functionalization, such as through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Such modifications could introduce further diversity into potential products. However, the scientific literature lacks specific examples of such functionalization reactions being performed on the this compound molecule.

    Applications of Ethyl 2,4 Dichlorobenzoylformate in Specialized Organic Synthesis

    Precursor in Medicinal Chemistry for Target Compound Synthesis

    The α-ketoester moiety in Ethyl 2,4-dichlorobenzoylformate is a key reactive site that allows for its incorporation into various heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry. The reactivity of the ketone and ester groups enables the construction of diverse molecular architectures.

    One of the primary applications of α-ketoesters in medicinal chemistry is in the synthesis of quinoxaline (B1680401) derivatives. Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. nih.gov The synthesis of quinoxalines can be achieved through the condensation reaction of an o-phenylenediamine (B120857) with an α-ketoester.

    In a typical reaction, this compound can react with a substituted o-phenylenediamine to yield a 3-(2,4-dichlorophenyl)quinoxalin-2(1H)-one derivative. The general scheme for this reaction is presented below:

    Reaction Scheme: Synthesis of Quinoxaline Derivatives

    This compound + Substituted o-phenylenediamine → 3-(2,4-dichlorophenyl)quinoxalin-2(1H)-one derivative + Ethanol (B145695) + Water

    The resulting quinoxaline core can be further functionalized to produce a library of compounds for screening against various disease targets. The presence of the 2,4-dichloro substitution on the phenyl ring can significantly influence the biological activity of the final molecule by altering its lipophilicity, electronic properties, and binding interactions with target proteins.

    Reactant 1 Reactant 2 Potential Product Class Therapeutic Area of Interest
    This compoundo-phenylenediamineQuinoxalinesAnticancer, Antimicrobial
    This compoundSubstituted anilinesSchiff BasesAntibacterial, Antifungal
    This compoundHydrazine (B178648) derivativesPyridazinonesCardiovascular, Anti-inflammatory

    This table illustrates potential synthetic pathways and is for informational purposes only.

    Building Block for Agrochemicals and Specialty Chemicals

    The dichlorinated phenyl ring in this compound makes it a valuable building block for the synthesis of agrochemicals. Many commercial herbicides and fungicides contain chlorinated aromatic moieties, which contribute to their biological activity and environmental persistence.

    While direct synthesis of commercial pesticides from this compound is not widely documented in public literature, its structural features suggest its potential as a precursor. For instance, the derivatization of the keto and ester groups can lead to compounds with herbicidal or fungicidal properties.

    The synthesis of novel fungicides is an area where this compound could be utilized. For example, the reaction of this compound with various nucleophiles could lead to new active ingredients. Botanical fungicides based on coumarin (B35378) derivatives have been a subject of interest, and the structural motifs present in this compound could be used to generate novel coumarin-like structures with potential antifungal activity. nih.gov

    Starting Material Potential Reaction Target Agrochemical Class Potential Application
    This compoundCyclocondensationHeterocyclic FungicidesCrop Protection
    This compoundEster Hydrolysis and AmidationHerbicidal AmidesWeed Control

    This table presents hypothetical applications based on chemical principles.

    Role in the Synthesis of Advanced Materials

    The presence of a reactive dichlorinated aromatic ring and ester functionality allows for the potential use of this compound as a monomer or a precursor to monomers in the synthesis of high-performance polymers. Aromatic polyesters are known for their excellent thermal stability and mechanical properties. researchgate.net

    This compound could potentially be used in polycondensation reactions. After hydrolysis of the ethyl ester to the corresponding carboxylic acid, the resulting 2,4-dichlorobenzoylformic acid could be reacted with diols to form polyesters. The chlorine atoms on the aromatic ring could offer sites for further modification or could enhance the flame-retardant properties of the resulting polymer.

    Furthermore, the synthesis of novel aromatic polymers bearing specific functional groups is an active area of research. The reactivity of the keto group in this compound could be exploited to introduce unique side chains or to create cross-linking sites within a polymer structure.

    Monomer/Precursor Polymerization Type Potential Polymer Class Key Properties
    This compound derivativePolycondensationAromatic PolyestersHigh Thermal Stability, Flame Retardancy
    This compoundAddition Polymerization (after modification)Specialty Polymers with Pendant GroupsTailorable Chemical and Physical Properties

    This table outlines theoretical applications in materials science.

    Catalyst Ligand Precursor Synthesis

    The synthesis of Schiff base ligands and their metal complexes is a significant area of research due to their wide range of applications in catalysis. Schiff bases are typically formed through the condensation of a primary amine with an aldehyde or a ketone. The keto group of this compound can undergo condensation with various primary amines to form Schiff base ligands.

    These ligands, containing nitrogen and oxygen donor atoms, can then be chelated with various transition metals to form metal complexes. The electronic and steric properties of the resulting catalyst can be fine-tuned by modifying the substituents on the amine and the aromatic ring of the benzoylformate moiety. The presence of the dichloro substituents on the phenyl ring of the ligand can influence the catalytic activity and stability of the metal complex. nsf.gov

    A general reaction for the synthesis of a Schiff base ligand from this compound is as follows:

    Reaction Scheme: Synthesis of Schiff Base Ligand

    This compound + R-NH₂ → Ethyl 2-(R-imino)-2-(2,4-dichlorophenyl)acetate + H₂O

    The resulting Schiff base ligand can then be reacted with a metal salt (e.g., Co(II), Ni(II), Cu(II)) to form the corresponding metal complex catalyst. These catalysts can be explored for various organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions.

    Precursor Ligand Class Metal Ions for Complexation Potential Catalytic Applications
    This compoundSchiff BaseCo(II), Ni(II), Cu(II), Zn(II)Oxidation, Reduction, C-C Coupling
    This compoundHydrazonePd(II), Pt(II)Cross-coupling Reactions

    This table highlights the potential of this compound in the synthesis of catalyst ligands.

    Advanced Spectroscopic and Structural Characterization of Ethyl 2,4 Dichlorobenzoylformate and Its Products

    Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation Beyond Basic Identification

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution and the solid state. While basic 1D NMR provides essential information about the chemical environment of magnetically active nuclei, advanced NMR techniques offer deeper structural and dynamic insights.

    Two-dimensional (2D) NMR experiments are pivotal for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules where spectral overlap is common. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments map the correlations between protons and directly attached or long-range coupled carbons, respectively. youtube.com

    For ethyl 2,4-dichlorobenzoylformate, these techniques would allow for the precise assignment of each aromatic proton and carbon, as well as the ethyl group signals, confirming the substitution pattern on the benzene (B151609) ring.

    Illustrative 2D NMR Data for this compound:

    TechniqueCorrelating NucleiExpected Key Correlations for this compound
    COSY ¹H - ¹HCorrelation between the methylene (B1212753) (-CH2-) and methyl (-CH3) protons of the ethyl group.
    HSQC ¹H - ¹³C (one bond)Correlation of the ethyl -CH2- protons to the corresponding carbon. Correlation of the ethyl -CH3- protons to its carbon. Correlation of each aromatic C-H proton to its respective carbon.
    HMBC ¹H - ¹³C (multiple bonds)Correlation from the ethyl -CH2- protons to the ester carbonyl carbon. Correlation from the aromatic protons to neighboring carbons, confirming the 2,4-dichloro substitution pattern.

    Solid-State NMR (ssNMR) would be instrumental in characterizing the compound in its crystalline form, providing information about polymorphism and the local environment of atoms within the crystal lattice, which is not accessible from solution-state NMR.

    Dynamic NMR (DNMR) is employed to study time-dependent phenomena, such as conformational changes or restricted rotation around single bonds. nih.gov For this compound, variable temperature (VT) NMR experiments could be used to investigate the rotational barrier around the C(aryl)-C(carbonyl) bond and the C(carbonyl)-C(ester) bond. At low temperatures, distinct signals for different conformers might be observed, which would coalesce as the temperature increases and the rate of interconversion becomes faster on the NMR timescale. nih.govkoreascience.kr This analysis provides valuable thermodynamic and kinetic parameters for the conformational dynamics of the molecule. koreascience.kr

    Mass Spectrometry for Mechanistic Pathway Analysis and Isotopic Labeling Studies

    Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the unambiguous determination of the molecular formula (C₁₀H₈Cl₂O₃ for the title compound). sigmaaldrich.com

    Beyond molecular weight determination, MS is invaluable for studying reaction mechanisms. By analyzing the fragmentation patterns under techniques like electron ionization (EI-MS), one can deduce the structure of the molecule and identify stable fragments. nist.gov In the context of reaction monitoring, MS can be used to identify intermediates and products, providing a detailed picture of the reaction pathway. researchgate.net

    Isotopic labeling studies, where an atom in the molecule is replaced by its heavier isotope (e.g., ¹³C or ¹⁸O), are particularly insightful when coupled with mass spectrometry. By tracking the label in the products and intermediates, one can elucidate bond-forming and bond-breaking steps in a chemical reaction. For instance, by labeling the carbonyl oxygen of this compound with ¹⁸O, one could follow its fate in hydrolysis or esterification reactions, thereby confirming the reaction mechanism.

    Expected Key Fragments in the Mass Spectrum of this compound:

    m/z ValueProposed Fragment Identity
    246/248/250[M]⁺, Molecular ion peak with characteristic chlorine isotope pattern
    201/203/205[M - OCH₂CH₃]⁺
    173/175[M - COOCH₂CH₃]⁺
    145/147[C₆H₃Cl₂]⁺

    X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

    X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. researchgate.net By diffracting X-rays off a single crystal of this compound, one can determine the precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of its molecular geometry. researchgate.netresearchgate.net This technique would also reveal the packing of molecules in the crystal lattice, providing insights into intermolecular interactions such as halogen bonding or π-π stacking.

    The ability of this compound to form co-crystals could be explored to modify its physicochemical properties. nih.govnih.gov Co-crystallization involves combining the target molecule with a suitable co-former to generate a new crystalline solid with a unique structure and properties. nih.gov X-ray crystallography is essential to confirm the formation of a co-crystal and to understand the intermolecular interactions, such as hydrogen or halogen bonds, that hold the components together. nih.gov These studies are crucial for designing materials with tailored properties.

    During crystallographic analysis, issues like structural disorder or crystal twinning can arise. Disorder occurs when a molecule or part of a molecule occupies multiple positions within the crystal lattice. Twinning refers to the intergrowth of two or more crystal domains with different orientations in a specific, symmetrical manner. Specialized crystallographic software and refinement techniques are required to model these phenomena accurately. A thorough analysis of disorder and twinning is crucial for obtaining an accurate and reliable crystal structure of this compound. researchgate.net

    Vibrational Spectroscopy (IR, Raman) for Functional Group and Interaction Analysis

    This compound, with its molecular formula C₁₀H₈Cl₂O₃, possesses several key functional groups whose vibrations give rise to a characteristic spectrum. These include the ethyl ester group (-COOCH₂CH₃), an α-keto group (C=O), a dichlorinated aromatic ring, and carbon-chlorine bonds (C-Cl). The analysis of these vibrational modes can confirm the molecular structure and provide insights into intramolecular interactions, such as conjugation and electronic effects imposed by the substituents.

    The expected vibrational frequencies for the primary functional groups are detailed in the interactive table below. The presence of two carbonyl groups (α-keto and ester) and their electronic coupling with the dichlorinated phenyl ring are of particular spectroscopic interest. The electron-withdrawing nature of the chlorine atoms and the benzoyl group influences the position and intensity of the characteristic bands.

    Interactive Data Table: Predicted Vibrational Frequencies for this compound

    Vibrational ModePredicted Frequency Range (cm⁻¹)Description
    C-H Stretching (Aromatic) 3100 - 3000The C-H stretching vibrations of the benzene ring typically appear in this region.
    C-H Stretching (Aliphatic) 3000 - 2850Asymmetric and symmetric stretching of the C-H bonds in the ethyl group (CH₃ and CH₂).
    C=O Stretching (α-Keto) 1750 - 1730The α-keto carbonyl group is expected at a higher frequency due to the adjacent electron-withdrawing benzoyl group.
    C=O Stretching (Ester) 1735 - 1715The ester carbonyl stretch is also influenced by conjugation with the phenyl ring. The exact position relative to the keto group depends on the complex electronic interplay.
    C=C Stretching (Aromatic) 1600 - 1450Multiple bands arising from the skeletal vibrations of the 2,4-dichlorophenyl ring.
    C-O Stretching (Ester) 1300 - 1100Two distinct C-O stretching bands are expected: C-O-C asymmetric and symmetric stretching.
    C-Cl Stretching 800 - 600The stretching vibrations for the two carbon-chlorine bonds. The positions are sensitive to their substitution pattern on the aromatic ring.
    Ring Bending Modes Below 1000Out-of-plane and in-plane bending vibrations of the substituted benzene ring.

    Note: These are predicted ranges and actual experimental values may vary.

    In a typical IR spectrum, the carbonyl stretching region (1800-1700 cm⁻¹) would be of primary diagnostic importance, likely showing two distinct, strong absorption bands corresponding to the keto and ester C=O groups. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Cl bonds, which may be weak or absent in the IR spectrum. The precise frequencies and coupling patterns of these vibrations would offer a detailed fingerprint for the identification and purity assessment of this compound.

    Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination (if applicable)

    Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in the study of chiral molecules. These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively, providing information about the absolute configuration and enantiomeric purity of a sample.

    Applicability to this compound:

    This compound, with the InChIKey JENLPPADOGFHRQ-UHFFFAOYSA-N, is an achiral molecule. sigmaaldrich.com It lacks a stereocenter and does not possess any element of chirality. Therefore, it does not exist as enantiomers and will not exhibit a signal in CD or ORD spectroscopy. Consequently, these techniques are not applicable for the direct analysis of this compound itself.

    Applicability to Products of this compound:

    While the parent compound is achiral, it serves as a prochiral substrate for various chemical transformations that can generate chiral products. A prominent example is the asymmetric reduction of the α-keto group. The enantioselective reduction of ethyl benzoylformates and related α-keto esters is a well-established method for synthesizing chiral α-hydroxy esters, which are valuable intermediates in the pharmaceutical industry. researchgate.net

    Specifically, the reduction of the ketone in this compound would yield Ethyl 2-hydroxy-2-(2,4-dichlorophenyl)acetate. The newly formed secondary alcohol carbon atom is a stereocenter, meaning this product can exist as two non-superimposable mirror images (enantiomers): (R)-Ethyl 2-hydroxy-2-(2,4-dichlorophenyl)acetate and (S)-Ethyl 2-hydroxy-2-(2,4-dichlorophenyl)acetate.

    In the context of synthesizing these chiral derivatives, chiroptical spectroscopy becomes an indispensable analytical tool.

    Enantiomeric Excess (ee) Determination: When an asymmetric synthesis is performed, the product is often a mixture of the two enantiomers. researchgate.net CD and ORD spectroscopy can be used to quantify the ratio of these enantiomers, a critical parameter known as enantiomeric excess (ee). The magnitude of the CD signal or the optical rotation is directly proportional to the concentration difference between the two enantiomers.

    Absolute Configuration: By comparing the experimentally measured CD or ORD spectrum with that of a known standard or with spectra predicted by computational methods, the absolute configuration (R or S) of the predominantly formed enantiomer can be determined. researchgate.net

    Therefore, while CD and ORD are not relevant for the starting material, they are crucial for characterizing the chirality of important products derived from this compound. The success of an enantioselective reduction is measured by the enantiomeric excess of the resulting chiral alcohol, a value typically determined using chiroptical methods or chiral chromatography. mdpi.com

    Computational and Theoretical Chemistry Studies of Ethyl 2,4 Dichlorobenzoylformate

    Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

    Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ethyl 2,4-dichlorobenzoylformate, DFT calculations would provide fundamental insights into its stability, reactivity, and electronic properties.

    Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of molecules. myskinrecipes.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. sigmaaldrich.comyoutube.com

    A hypothetical FMO analysis of this compound would involve calculating the energies and spatial distributions of its HOMO and LUMO. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. The spatial distribution of these orbitals would pinpoint the most probable sites for nucleophilic and electrophilic attack. For instance, the analysis would likely reveal the electron-rich and electron-poor regions of the molecule, offering predictions on how it would interact with other reagents.

    Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

    ParameterHypothetical ValueSignificance
    HOMO EnergyIndicates the molecule's ability to donate electrons.
    LUMO EnergyIndicates the molecule's ability to accept electrons.
    HOMO-LUMO GapCorrelates with chemical reactivity and kinetic stability.

    Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

    DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction. This allows for the determination of the most favorable reaction pathways by calculating the energies of reactants, products, intermediates, and transition states. For a compound like this compound, this analysis would be invaluable in understanding its synthesis, degradation, and potential reactions with other molecules.

    By locating the transition state structures and calculating their energies, one can determine the activation energy of a reaction, which is a key factor in determining the reaction rate. This information is critical for optimizing reaction conditions in synthetic chemistry.

    Quantum Chemical Calculations for Spectroscopic Property Prediction

    Quantum chemical calculations can predict various spectroscopic properties of a molecule with a high degree of accuracy. doi.orgresearchgate.net For this compound, these calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net

    Predicted spectra can be compared with experimental data to confirm the molecular structure and assign spectral features to specific vibrational modes or chemical environments of the atoms. This is particularly useful for complex molecules where experimental spectral interpretation can be challenging. Time-dependent DFT (TD-DFT) can also be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. researchgate.net

    Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

    Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. materialsciencejournal.orgarxiv.org For this compound, MD simulations would be used to explore its conformational landscape, identifying the most stable three-dimensional structures and the energy barriers between them.

    Furthermore, MD simulations can explicitly include solvent molecules, allowing for the investigation of solvent effects on the molecule's conformation and reactivity. This is crucial for understanding its behavior in a realistic chemical environment, as solvent interactions can significantly influence molecular properties.

    Intermolecular Interaction Analysis: Hirshfeld Surface Analysis and Quantum Theory of Atoms in Molecules (QTAIM)

    Understanding the intermolecular interactions is crucial for predicting the crystal packing and solid-state properties of a compound.

    Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. nih.gov It defines a surface around a molecule in a crystal, and the properties of this surface are used to identify and analyze the different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. This analysis provides a "fingerprint" plot that summarizes the nature and extent of these interactions.

    The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. nih.gov QTAIM analysis can be used to characterize the nature of both covalent and non-covalent interactions, providing quantitative information about their strength and properties.

    For this compound, these analyses would reveal how individual molecules interact with each other in the solid state, which is fundamental for understanding its crystal structure and physical properties like melting point and solubility.

    Machine Learning and Chemoinformatics for Structure-Property Relationship (SPR) Prediction

    In recent years, machine learning (ML) and chemoinformatics have emerged as powerful tools for predicting the properties of chemical compounds based on their structure. arxiv.orgresearchgate.netchemrxiv.orgpurdue.edu By training models on large datasets of known molecules and their properties, it is possible to develop predictive models for new, uncharacterized compounds.

    For this compound, an SPR model could be developed to predict various properties, such as its biological activity, toxicity, or physical properties, based on its molecular descriptors. This approach can significantly accelerate the process of drug discovery and materials science by enabling the rapid screening of large numbers of virtual compounds.

    Q & A

    Basic: What spectroscopic methods are most effective for characterizing Ethyl 2,4-dichlorobenzoylformate?

    Answer:
    Key spectroscopic techniques include:

    • IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, aromatic C-Cl stretches).
    • NMR (¹H and ¹³C) : Resolves structural details, such as ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and aromatic proton splitting patterns.
    • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 247.07 for C₁₀H₈Cl₂O₃) and fragmentation pathways .
    • UV-Vis Spectroscopy : Detects electronic transitions in conjugated systems (e.g., π→π* transitions in the benzoyl group).

    For validation, cross-reference experimental data with computational predictions (e.g., DFT-calculated IR/NMR spectra) .

    Advanced: How can computational methods like DFT resolve discrepancies in experimental spectral data?

    Answer:
    Density Functional Theory (DFT) can model molecular geometry and electronic structure to predict NMR chemical shifts, IR vibrational modes, and UV absorption. For example:

    • Compare experimental ¹H NMR shifts with DFT-optimized structures (e.g., using B3LYP/6-311+G(d,p) basis sets).
    • Adjust solvent parameters in simulations (e.g., PCM for dichloromethane) to match experimental conditions .
    • Use time-dependent DFT (TD-DFT) to predict UV-Vis spectra and assign electronic transitions .

    Discrepancies often arise from solvent effects or conformational flexibility; refine computational models by incorporating these variables .

    Basic: What are the optimal synthetic routes for this compound?

    Answer:
    Common methods include:

    • Esterification : React 2,4-dichlorobenzoylformic acid with ethanol, catalyzed by H₂SO₄ or DCC (dicyclohexylcarbodiimide).
    • Schotten-Baumann Reaction : Use acyl chloride intermediates (e.g., from thionyl chloride) reacted with ethanol under basic conditions.

    Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate) and purify via column chromatography. Typical yields range from 65–85% depending on steric hindrance .

    Advanced: How does solvent polarity influence the reaction kinetics of this compound in nucleophilic substitutions?

    Answer:
    Solvent polarity affects transition-state stabilization:

    • Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may destabilize charged intermediates.
    • Kamlet-Taft parameters (α, β, π*) quantify solvent effects on reaction rates. For example, high π* (polarizability) accelerates reactions involving aromatic intermediates.
    • Use linear solvation energy relationships (LSERs) to model solvent contributions to activation energy .

    Experimental validation: Compare rate constants in solvents like ethyl acetate (logP = 0.73) vs. acetonitrile (logP = -0.33) .

    Basic: How to assess the purity of this compound using chromatographic methods?

    Answer:

    • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase = acetonitrile/water (70:30). Retention time ~8.2 minutes (calibrate against a certified standard).
    • GC-MS : Employ a DB-5 column (30 m × 0.25 mm), helium carrier gas, and EI ionization. Monitor for impurity peaks (<0.5% area).
    • Melting Point : Not applicable (liquid at room temperature), but measure boiling point (e.g., ~88°C at 8 mmHg) .

    Advanced: What strategies optimize multi-step synthesis yields of this compound?

    Answer:

    • Intermediate Monitoring : Use TLC/HPLC to track each step (e.g., acyl chloride formation, esterification).
    • Stoichiometric Adjustments : Optimize molar ratios (e.g., 1.2:1 ethanol:acid to drive esterification).
    • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or enzymes (lipases) for regioselective esterification.
    • Workup Protocols : Extract with ethyl acetate to recover unreacted starting materials .

    Basic: What are the storage conditions to ensure compound stability?

    Answer:

    • Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C.
    • Avoid prolonged exposure to moisture (hydrolysis risk) or light (UV degradation).
    • Use stabilizers like BHT (butylated hydroxytoluene) for long-term storage .

    Advanced: How to analyze conflicting data in solvent-dependent UV-Vis spectra?

    Answer:

    • Solvent-Specific Calibration : Prepare calibration curves in each solvent (e.g., methanol vs. hexane).
    • Excited-State Dynamics : Use femtosecond transient absorption spectroscopy to probe solvent effects on ESIPT (excited-state intramolecular proton transfer) if applicable.
    • Computational Validation : Compare experimental λ_max with TD-DFT predictions in different solvents .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.